molecular formula C13H11N3S B1204172 2-((2-(4-Pyridyl)methyl)thio)benzimidazole CAS No. 23593-14-8

2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Cat. No.: B1204172
CAS No.: 23593-14-8
M. Wt: 241.31 g/mol
InChI Key: GGTXQYUQXAYWLY-UHFFFAOYSA-N
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Description

2-((2-(4-Pyridyl)methyl)thio)benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticorrosive properties .

Biochemical Analysis

Biochemical Properties

2-((2-(4-Pyridyl)methyl)thio)benzimidazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with enzymes such as urease has been documented, where it inhibits the enzyme’s activity by binding to its active site . This inhibition can have significant implications in biochemical pathways where urease plays a role.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can affect various cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to the active site of urease results in the inhibition of the enzyme’s activity . This binding interaction is crucial for its biochemical effects. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects have been observed . These effects include cellular toxicity, disruption of normal cellular processes, and potential organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, its inhibition of urease affects the urea cycle, leading to changes in the levels of urea and ammonia . Additionally, the compound’s interaction with other metabolic enzymes can alter the flux of metabolites through various biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport mechanisms is essential for determining the bioavailability and efficacy of the compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((2-(4-Pyridyl)methyl)thio)benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-((2-(4-Chloro-3-methyl-2-pyridyl)methyl)thio)benzimidazole
  • 2-((2-(3-Methyl-4-nitro-2-pyridyl)methyl)thio)benzimidazole
  • 2-((2-(4-(3-Methoxypropoxy)-3-methyl-2-pyridyl)methyl)thio)benzimidazole

Comparison: 2-((2-(4-Pyridyl)methyl)thio)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a different spectrum of antibacterial activity and varying degrees of proton pump inhibition .

Properties

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTXQYUQXAYWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178242
Record name 2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23593-14-8
Record name 2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-(4-Pyridyl)methyl)thio)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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